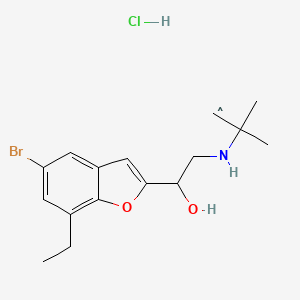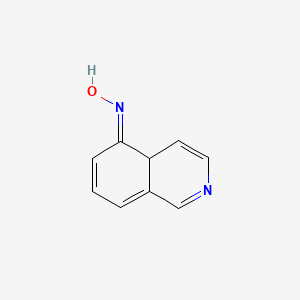
Isoquinolin-5(4aH)-oneoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ISOQUINOLIN-5(4AH)-ONE OXIME is a chemical compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine and aldehydes or ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME typically involves the reaction of isoquinolin-5(4H)-one with hydroxylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Types of Reactions:
Oxidation: (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME can undergo oxidation reactions to form corresponding nitroso compounds.
Substitution: The oxime group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Hydrosilanes and boron-based catalysts.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-ISOQUINOLIN-5(4AH)-ONE OXIME has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential, including antifungal and herbicidal activities.
Industry: Utilized in the development of dynamic polymeric materials and covalent adaptable networks.
Wirkmechanismus
The mechanism of action of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME involves its interaction with molecular targets through its oxime functional group. The compound can undergo dynamic covalent chemistry, forming reversible covalent bonds with various substrates. This property is exploited in the development of dynamic networks and materials . Additionally, the compound’s ability to undergo reductive rearrangement to form secondary amines highlights its versatility in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Verbenone Oxime Derivatives: These compounds share the oxime functional group and exhibit similar biological activities.
Oxime Ethers: Known for their potential biological activities and synthetic applications.
Uniqueness: (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME stands out due to its specific structural features and the unique reactivity of the isoquinoline ring system. Its ability to participate in a wide range of chemical reactions and its applications in dynamic covalent chemistry make it a valuable compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(NE)-N-(4aH-isoquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H/b11-9+ |
InChI-Schlüssel |
KYGAVXLDFAZMPU-PKNBQFBNSA-N |
Isomerische SMILES |
C1=C/C(=N\O)/C2C=CN=CC2=C1 |
Kanonische SMILES |
C1=CC(=NO)C2C=CN=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)
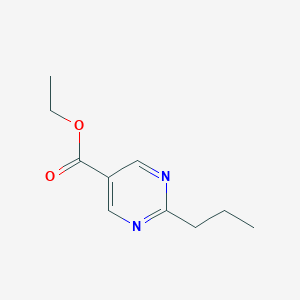

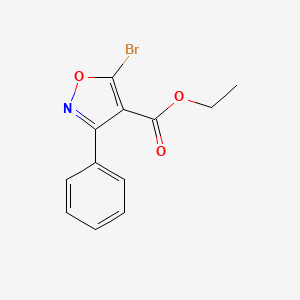
![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
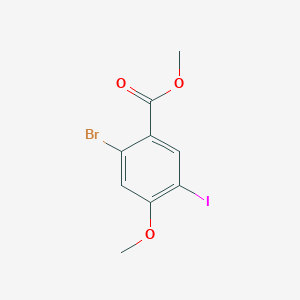

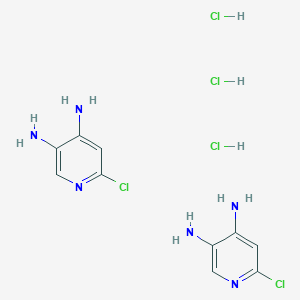

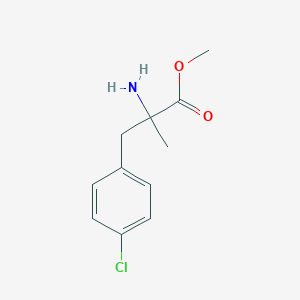
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
